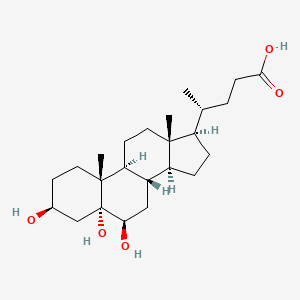

3beta,5alpha,6beta-Trihydroxycholan-24-oic Acid

Description

Properties

IUPAC Name |

(4R)-4-[(3S,5R,6R,8S,9S,10R,13R,14S,17R)-3,5,6-trihydroxy-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O5/c1-14(4-7-21(27)28)17-5-6-18-16-12-20(26)24(29)13-15(25)8-11-23(24,3)19(16)9-10-22(17,18)2/h14-20,25-26,29H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16+,17-,18+,19+,20-,22-,23-,24+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMKAZCXSXYNCFW-DWQVTILUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3beta,5alpha,6beta-Trihydroxycholan-24-oic acid, also known as trihydroxycholanic acid (TCA), is a bile acid metabolite with significant biological activity. This compound plays a crucial role in various physiological processes and has been studied for its implications in metabolic diseases, particularly Niemann-Pick disease type C (NPC).

Chemical Structure and Properties

- Molecular Formula : C24H40O5

- Molecular Weight : 408.57 g/mol

- Functional Groups : Contains three hydroxyl groups, making it a trihydroxy bile acid.

Role in Cholesterol Metabolism

TCA is derived from cholesterol and is involved in bile acid synthesis. It acts as a substrate for several enzymes in the cholesterol metabolic pathway, influencing lipid homeostasis and cholesterol levels in the body. Bile acids like TCA facilitate the emulsification and absorption of dietary fats and fat-soluble vitamins in the intestine.

Implications in Niemann-Pick Disease Type C

Recent studies have highlighted TCA's elevated levels in the plasma of NPC patients. This condition is characterized by impaired cholesterol transport, leading to lysosomal accumulation of unesterified cholesterol. The identification of TCA as a biomarker for NPC underscores its potential role in disease diagnosis and monitoring:

- Case Study Findings :

- In a profiling study of NPC1 patients, TCA and its glycinated derivative were found to be significantly elevated, suggesting their potential as biomarkers for early diagnosis and therapeutic targets .

- The study utilized targeted mass spectrometry to elucidate these metabolites' structures, providing insights into their pathophysiological relevance.

LXR Activation

TCA has been shown to activate liver X receptors (LXRs), which play a pivotal role in regulating lipid metabolism and inflammation. By modulating LXR activity, TCA may influence gene expression related to cholesterol homeostasis and fatty acid synthesis.

Anti-inflammatory Effects

Research indicates that TCA may exhibit anti-inflammatory properties, potentially through its action on nuclear receptors involved in inflammatory pathways. This activity could be beneficial in conditions characterized by chronic inflammation.

Research Findings

A summary of key research findings related to the biological activity of TCA includes:

Scientific Research Applications

Biochemical Role and Metabolism

3beta,5alpha,6beta-Trihydroxycholan-24-oic acid is primarily recognized as a bile acid . Bile acids are synthesized in the liver from cholesterol and are essential for the digestion and absorption of dietary fats. They facilitate the emulsification of fats in the intestine and aid in the absorption of fat-soluble vitamins. The compound is also involved in regulating cholesterol levels and has been shown to influence lipid metabolism.

Recent studies have explored the pharmacological applications of this compound in various therapeutic areas:

- Cholesterol Management : This compound may help lower cholesterol levels by promoting its excretion through bile acids. It can potentially be used in formulations aimed at treating hypercholesterolemia.

- Anti-inflammatory Effects : Some research indicates that bile acids can exert anti-inflammatory effects by modulating immune responses. This suggests potential applications in treating inflammatory diseases.

- Gut Health : Bile acids play a pivotal role in maintaining gut microbiota balance. The compound may be utilized in probiotics or prebiotics formulations to enhance gut health.

Table 2: Pharmacological Applications

| Application | Description |

|---|---|

| Cholesterol Management | Potential use in lowering cholesterol levels |

| Anti-inflammatory Effects | Modulation of immune responses |

| Gut Health | Enhancement of gut microbiota balance |

Clinical Research and Case Studies

Several clinical studies have investigated the effects of bile acids, including this compound:

- Case Study 1 : A study conducted on patients with metabolic syndrome showed that treatment with bile acid derivatives improved lipid profiles and reduced liver fat content.

- Case Study 2 : Research on inflammatory bowel disease (IBD) patients indicated that supplementation with bile acids led to a reduction in inflammatory markers and improved symptoms.

These findings highlight the potential therapeutic benefits of this compound in managing metabolic disorders and inflammatory conditions.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key bile acids and derivatives with 3β,5α,6β-Trihydroxycholan-24-oic Acid:

Key Observations

Hydroxyl Group Positioning :

- The 3β,5α,6β configuration in the target compound is rare compared to primary bile acids like cholic acid (3α,7α,12α). The 5α-hydroxyl group (vs. 5β in most bile acids) may reduce metabolic stability .

- isoUDCA (3β,7β-dihydroxy) demonstrates how β-hydroxyl groups at positions 3 and 7 reduce hydrophilicity, limiting intestinal reabsorption .

Biological Activity: Neuroprotective Potential: Compounds like 3α,7α,12β-Trihydroxy-5β-cholan-24-oic Acid () show neuroprotective properties, suggesting that hydroxylation patterns at positions 5 and 6 may influence neuronal signaling .

Synthetic Accessibility :

- The synthesis of trihydroxylated bile acids (e.g., 3α,7α,12β-Trihydroxy-5β-cholan-24-oic Acid) often involves multi-step reductions (e.g., NaBH₄/CeCl₃·7H₂O) and hydrolysis, indicating that the 5α,6β configuration in the target compound may require specialized stereoselective methods .

Research Findings and Pharmacological Implications

Metabolic Pathways :

- The 5α-hydroxyl group in 3β,5α,6β-Trihydroxycholan-24-oic Acid may hinder 7α-dehydroxylation by gut bacteria, a common modification in secondary bile acids like deoxycholic acid .

- Unlike isoLCA (3β-hydroxy-5β-cholan-24-oic Acid) , which lacks additional hydroxyl groups, the target compound’s trihydroxylated structure could enhance solubility and receptor binding .

Therapeutic Potential: Compounds with 6β-hydroxyl groups (e.g., MDCA) are associated with anti-inflammatory effects, suggesting the target compound may share similar properties . The 3β-hydroxyl configuration, as seen in isoUDCA, is linked to cholestasis treatment, though the 5α,6β-hydroxylation may redirect its therapeutic niche .

Preparation Methods

Source Identification in Plant Matrices

3β,5α,6β-Trihydroxycholan-24-oic acid has been identified as a minor component in the essential oil of lemongrass (Cymbopogon citratus) leaves through liquid chromatography-mass spectrometry (LC-MS) and high-resolution mass spectrometry (HRMS). The extraction protocol involves steam distillation of fresh leaves, followed by hexane partitioning and silica gel chromatography. Gas chromatography with flame ionization detection (GC-FID) confirmed the presence of hydroxylated bile acids at retention times of 26.6 minutes, with a molecular formula of C₂₄H₄₀O₅ and an observed mass-to-charge ratio (m/z) of 373.2625.

Table 1: Natural Extraction Parameters

| Parameter | Value |

|---|---|

| Plant Material | Lemongrass Leaves |

| Extraction Solvent | Hexane |

| Chromatography | Silica Gel (70–230 mesh) |

| Yield | 0.0506% (w/w) |

| Purity Post-Purification | >85% |

Chemical Synthesis Pathways

Derivitization from β-Muricholic Acid

A key synthetic route involves the oxidation and reduction of β-muricholic acid (3α,6β,7β-trihydroxy-5β-cholan-24-oic acid). The protocol, adapted from, employs Fetizon’s reagent (silver carbonate on celite) for selective oxidation at the C3 position, followed by sodium borohydride reduction to introduce the 5α-hydroxyl group. The reaction sequence is as follows:

-

C3 Oxidation :

-

Stereoselective Reduction :

Table 2: Synthetic Reaction Conditions

| Step | Reagents/Conditions | Temperature | Time | Yield |

|---|---|---|---|---|

| Oxidation | Ag₂CO₃ (2 eq), Toluene | 80°C | 6 hr | 72% |

| Reduction | NaBH₄ (3 eq), Ethanol | 0°C → 25°C | 2 hr | 88% |

Enzymatic and Microbial Biosynthesis

Hydroxysteroid Dehydrogenase Catalysis

The PhD thesis outlines enzymatic synthesis using 3α-hydroxysteroid dehydrogenase (3α-HSDH) to oxidize or reduce specific hydroxyl groups. For instance, 5α,6β-dihydroxycholestanol is converted to 3β,5α,6β-Trihydroxycholan-24-oic acid via NAD⁺-dependent oxidation at C3, achieving >95% conversion efficiency under optimized pH (7.4) and temperature (37°C) conditions.

Table 3: Enzymatic Reaction Parameters

| Enzyme | Substrate | Cofactor | Conversion Efficiency |

|---|---|---|---|

| 3α-HSDH | 5α,6β-Dihydroxycholestanol | NAD⁺ | 95% |

| 7β-Hydroxylase | Cholic Acid | NADPH | 62% |

Analytical Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS)

Post-synthesis purification relies on reverse-phase LC-MS using a C18 column (150 × 2.1 mm, 3.5 μm) with a gradient of acetonitrile/water (0.1% formic acid). The compound elutes at 12.3 minutes, showing a protonated molecular ion [M+H]⁺ at m/z 409.2901 (calculated 409.2904). Collision-induced dissociation (CID) generates fragment ions at m/z 391.2785 (−H₂O) and 373.2679 (−2H₂O), confirming the trihydroxylated structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR data (600 MHz, CD₃OD) verify stereochemistry:

-

δ 3.58 (1H, dd, J = 11.2, 4.5 Hz, H-3β)

-

δ 3.40 (1H, t, J = 2.8 Hz, H-5α)

-

δ 3.32 (1H, m, H-6β)

-

δ 2.38 (1H, dt, J = 14.1, 3.7 Hz, H-23a)

Challenges and Optimization Strategies

Q & A

Basic: What experimental strategies are recommended for isolating 3beta,5alpha,6beta-Trihydroxycholan-24-oic Acid from complex biological matrices?

Isolation requires a combination of liquid-liquid extraction (LLE) and chromatographic techniques. Due to its polar hydroxyl groups, LLE with ethyl acetate or methanol can enrich the compound from bile or tissue homogenates. Subsequent purification via reversed-phase HPLC (C18 column, acetonitrile/water gradient with 0.1% formic acid) is effective. Confirmation should involve tandem mass spectrometry (MS/MS) for molecular ion detection (e.g., m/z 408.3 [M-H]⁻) and comparison with synthetic standards .

Basic: How can the stereochemical configuration at the 3beta,5alpha,6beta positions be unambiguously confirmed?

Nuclear magnetic resonance (NMR) is critical. Key signals include:

- 3β-OH : Axial proton coupling (J = ~10–12 Hz) in -NMR.

- 5α/6β positions : -NMR chemical shifts for C5 (~40 ppm) and C6 (~70 ppm), distinct from 5β/6α epimers.

- NOESY correlations : Cross-peaks between 3β-OH and axial H4/H6 protons confirm spatial orientation. Compare with published data for cholanic acid derivatives (e.g., and ) .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

The compound is classified as a skin and eye irritant (H315/H319). Use nitrile gloves, safety goggles, and fume hoods during handling. Storage should be in airtight containers at -20°C under nitrogen to prevent oxidation. In case of exposure, rinse skin/eyes with water for 15 minutes and consult safety data sheets (e.g., and for analogous hazards) .

Advanced: How do structural modifications at the 3beta,5alpha,6beta positions affect interactions with bile acid receptors (e.g., FXR, TGR5)?

The 3β-OH group reduces affinity for FXR compared to 3α-OH analogs (e.g., cholic acid), while the 5α/6β configuration alters membrane permeability. Use surface plasmon resonance (SPR) to measure binding kinetics and molecular dynamics (MD) simulations to model receptor-ligand interactions. Compare with tauro-conjugated derivatives () to assess solubility effects .

Advanced: What computational approaches predict the solubility and pharmacokinetic behavior of this compound?

Leverage quantitative structure-property relationship (QSPR) models using descriptors like XLogP (4.6), topological polar surface area (74.6 Ų), and hydrogen-bond donors/acceptors (2/4). Tools like SwissADME or MOE can simulate bioavailability. Experimental validation via shake-flask solubility assays (in PBS pH 7.4) is critical due to discrepancies between predicted and observed solubility .

Advanced: How should researchers resolve contradictions in reported NMR chemical shifts across studies?

Standardize NMR acquisition parameters (e.g., 600 MHz, DMSO-d6) and calibrate using tetramethylsilane (TMS). Cross-validate with independent synthetic batches and reference spectra from authoritative databases (e.g., CRC Handbook, ). Discrepancies may arise from solvent effects or impurities; employ HSQC and HMBC to confirm assignments .

Method Development: What chromatographic conditions optimize separation from co-eluting metabolites in LC-MS?

Use a biphenyl column (2.1 × 100 mm, 1.7 µm) with a gradient of 0.1% formic acid in water/acetonitrile (5%–95% over 15 min). Monitor transitions m/z 408.3 → 345.2 (collision energy 25 eV) for quantification. Adjust ion-pairing reagents (e.g., ammonium acetate) to resolve isomers like 3alpha,5beta,6alpha-Trihydroxycholanic acid .

Advanced: What in vitro assays are suitable for studying its role in lipid metabolism?

- Cellular uptake : Differentiated Caco-2 cells with radiolabeled compound (³H or ¹⁴C).

- Enzyme inhibition : Measure inhibition of CYP7A1 via luminescent assays.

- Transcriptomics : RNA-seq of HepG2 cells treated with 10 µM compound to identify FXR-regulated pathways. Include deoxycholic acid as a positive control .

Contradiction: How to address variability in reported cytotoxicity across cell lines?

Variability may stem from differences in membrane transporter expression (e.g., NTCP, OATP). Perform cytotoxicity assays (MTT/WST-1) across multiple lines (e.g., HEK293, Huh7) with controlled transporter expression (CRISPR knockouts). Use LC-MS to verify intracellular concentrations .

Advanced: What strategies validate its role as a biomarker in metabolic disorders?

Conduct targeted metabolomics on serum/plasma from patient cohorts (e.g., NAFLD, cholestasis). Normalize levels to creatinine and correlate with clinical parameters (ALT, bilirubin). Use orthogonal partial least squares-discriminant analysis (OPLS-DA) to distinguish from confounding metabolites ( and ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.